molecular formula C20H14N4O3S B2773428 N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886902-02-9

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2773428
CAS No.: 886902-02-9
M. Wt: 390.42
InChI Key: UZNWDLUWTNNJLS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide: is a complex organic compound that features a benzothiazole ring, a nitro group, and a pyridinylmethyl group attached to a benzamide core

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of advanced materials with specific properties.

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential applications of this compound. There is also scope for investigating the antibacterial activity of this compound in conjunction with cell-penetrating peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by nitration to introduce the nitro group. The final step involves the coupling of the pyridinylmethyl group to the benzamide core under specific reaction conditions, such as using a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzothiazole ring could produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide include:

  • N-(benzo[d]thiazol-2-yl)-4-amino-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the nitro group, for example, can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-19(14-8-10-16(11-9-14)24(26)27)23(13-15-5-3-4-12-21-15)20-22-17-6-1-2-7-18(17)28-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNWDLUWTNNJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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